3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
Overview
Description
3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring linked to a methoxyphenyl group, which is further connected to a cyclohepta[d]isoxazole ring system. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(2-methoxyphenyl)piperazine . This is followed by oxidation reactions to obtain the desired product . Another approach includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole involves its interaction with specific molecular targets, such as α1a-adrenceptors . By binding to these receptors, the compound can modulate physiological responses, leading to therapeutic effects. The pathways involved may include inhibition of receptor activity and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-piperidine-2,6-dione: Another compound with a piperazine ring linked to a methoxyphenyl group, used for similar therapeutic purposes.
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-1,2-benzothiazole: A structurally related compound with potential pharmacological applications.
Uniqueness
3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole stands out due to its unique cyclohepta[d]isoxazole ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-10-6-5-8-16(18)22-11-13-23(14-12-22)20(24)19-15-7-3-2-4-9-17(15)26-21-19/h5-6,8,10H,2-4,7,9,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMBUUIFZNAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC4=C3CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.